![molecular formula C18H21N7O4S B13999005 3-Amino-N-(2-{4-[(3-methyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide CAS No. 74210-75-6](/img/structure/B13999005.png)
3-Amino-N-(2-{4-[(3-methyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-[2-[4-[(3-methyl4,5-dihydropyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[2-[4-[(3-methyl4,5-dihydropyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the amino group, and subsequent functionalization to attach the sulfonamide and carboxamide groups.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using suitable amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents to enhance the efficiency and sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-N-[2-[4-[(3-methyl4,5-dihydropyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazole ring and the attached functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Various nucleophiles and electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
3-amino-N-[2-[4-[(3-methyl4,5-dihydropyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-amino-N-[2-[4-[(3-methyl4,5-dihydropyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit kinases or other signaling molecules, thereby affecting cell proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-amino-5-methylpyrazole
- 3-amino-1-phenylpyrazole
- 3-amino-4,5-dimethylpyrazole
Uniqueness
3-amino-N-[2-[4-[(3-methyl4,5-dihydropyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide and carboxamide groups, in particular, contribute to its potential as a versatile bioactive molecule with applications in various scientific fields.
Propriétés
Numéro CAS |
74210-75-6 |
|---|---|
Formule moléculaire |
C18H21N7O4S |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
3-amino-N-[2-[4-[(5-methyl-3,4-dihydropyrazole-2-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H21N7O4S/c1-12-7-11-25(23-12)18(27)24-30(28,29)14-4-2-13(3-5-14)6-8-22-17(26)15-16(19)21-10-9-20-15/h2-5,9-10H,6-8,11H2,1H3,(H2,19,21)(H,22,26)(H,24,27) |
Clé InChI |
VZRFUBRSILKDOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(CC1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=NC=CN=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


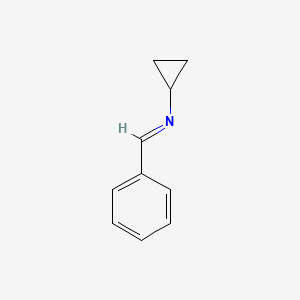

![6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13998943.png)
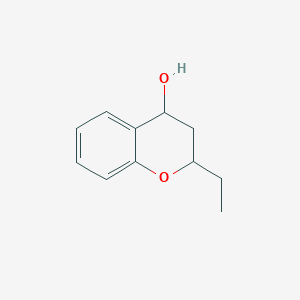
![3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13998960.png)
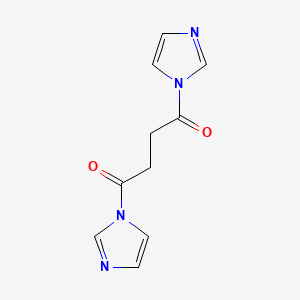
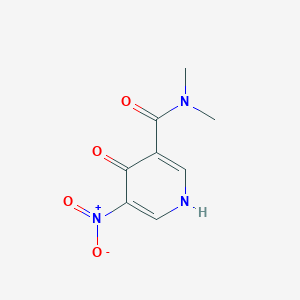
![Ethyl 3,5-dichloro-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B13998969.png)

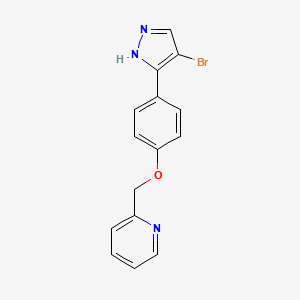

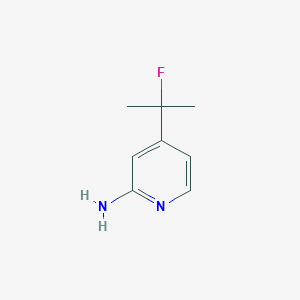
![2-[4-Methyl-1-(triphenylmethyl)-1H-imidazol-5-yl]ethan-1-ol](/img/structure/B13998994.png)
![6,7-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9h)-one](/img/structure/B13998995.png)
